molecular formula C15H13I B124527 2-iodo-9,9-dimethyl-9H-fluorene CAS No. 144981-85-1

2-iodo-9,9-dimethyl-9H-fluorene

Cat. No. B124527
CAS RN: 144981-85-1
M. Wt: 320.17 g/mol
InChI Key: DVLSJPCXPNKPRJ-UHFFFAOYSA-N
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Description

“2-iodo-9,9-dimethyl-9H-fluorene” is a chemical compound . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a nine-membered carbocycle .


Molecular Structure Analysis

The molecular formula of “2-iodo-9,9-dimethyl-9H-fluorene” is C15H13I . The InChI code is 1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 . The Canonical SMILES is CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C .


Physical And Chemical Properties Analysis

The molecular weight of “2-iodo-9,9-dimethyl-9H-fluorene” is 320.17 g/mol . It has a high fluorescent and high electron delocalization . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Material Science: Organic Semiconducting Polymers

2-iodo-9,9-dimethyl-9H-fluorene: is utilized as a precursor in the synthesis of organic semiconducting polymers. These polymers are integral to the development of organic photovoltaics (OPVs) due to their ability to facilitate charge transport. The compound’s structural properties allow for the fine-tuning of electronic characteristics, making it valuable for creating materials with specific conductive properties .

Life Science: Biochemical Research

In life sciences, this compound serves as a building block in biochemical research. Its iodine moiety can be used for radiolabeling, which is essential in tracking and imaging studies within biological systems. The compound’s stability and reactivity under physiological conditions make it a candidate for developing diagnostic agents .

Chemical Synthesis: Aromatic Compound Formation

The fluorene derivative is a key intermediate in the formation of aromatic compounds. Its reactivity, particularly at the iodine site, allows for various substitutions, leading to a wide array of aromatic compounds. These synthesized compounds have applications ranging from pharmaceuticals to advanced materials .

Chromatography: Analytical Standards

2-iodo-9,9-dimethyl-9H-fluorene: is used in chromatography as an analytical standard. Its unique retention characteristics enable the calibration of chromatographic systems, ensuring accurate separation and identification of components in complex mixtures .

Organic Electronics: Hole Transport Materials

In the field of organic electronics, this compound is instrumental in the design of hole transport materials for organic light-emitting diodes (OLEDs). The fluorene core provides a planar structure that facilitates efficient hole mobility, which is crucial for the performance of OLED devices .

Optoelectronics: OLED and OPV Development

The compound’s application extends to optoelectronics, where it is used in the development of OLEDs and OPVs. Its electronic properties are harnessed to create components that emit or absorb light, contributing to advancements in display technology and solar energy conversion .

Safety And Hazards

When handling “2-iodo-9,9-dimethyl-9H-fluorene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-iodo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSJPCXPNKPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452321
Record name 2-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-9,9-dimethyl-9H-fluorene

CAS RN

144981-85-1
Record name 2-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 mL round bottomed flask was charged with 21.8 g (70 mmol) 2-Iodofluorene and 1.18 g (5 mmol) benzyltriethylammonium chloride. 200 mL of dimethylsulfoxide (DMSO) was then added followed by 28 mL (50%) NaOH. The mixture was allowed to stir under nitrogen for 1 hour, before 29 g (210 mmol) methyl iodide was added through the septum. The mixture was allowed to stir at room temperature for 18 hours. After cooling to ambient temperature the mixture was transferred to a 1 L separatory funnel. 100 mL of water and 100 mL of diethylether were added to the mixture. The organic layer was collected and the aqueous layer was extracted with diethyl ether (4×100 mL). The organic fractions were combined, dried over anhydrous magnesium sulfate, and the solvent evaporated under vacuo. A flash column was then performed using hexanes as the eluent to give 21.0 g (88% yield) of the product (yellow oil).
Quantity
21.8 g
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reactant
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1.18 g
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200 mL
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28 mL
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29 g
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100 mL
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100 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

20 parts of 2-iodofluorene was dissolved in a mixed solution of 114 parts of dimethyl sulfoxide (DMSO) and 23 parts of tetrahydrofuran (THF), and the thus obtained mixture was then stirred at 25° C. for 10 minutes. Thereafter, while stirring, 8.7 parts of potassium-tert-butoxide was added to the mixture. Twenty minutes later, 13.2 parts of methyl iodide was added to the mixture, and further twenty minutes later, 8.7 parts of potassium-tert-butoxide was added thereto. Further, twenty minutes later, 13.2 parts of methyl iodide was added thereto, and the obtained mixture was then stirred at 25° C. for 2 hours. After completion of the stirring, the THF was distilled away from the reaction solution, and it was then extracted with toluene-water. The toluene phase was dried over magnesium sulfate, and the toluene was then distilled away, thereby obtaining a brown tarry solid. This brown tarry solid was separated and purified by column chromatography (hexane-ethyl acetate) to obtain 21 parts of 9,9-dimethyl-2-iodofluorene in the form of a colorless crystal.
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0 (± 1) mol
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[Compound]
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114
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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